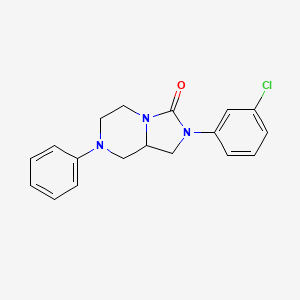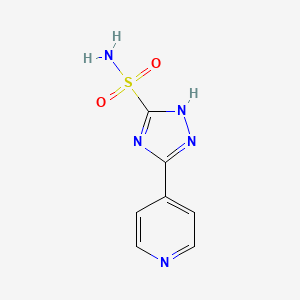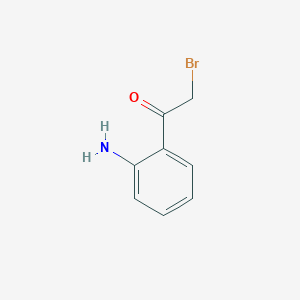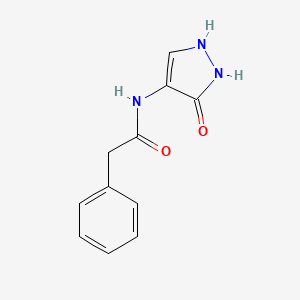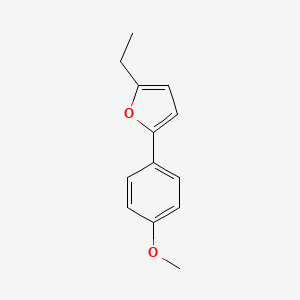
2-Ethyl-5-(4-methoxyphenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-(4-methoxyphenyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound features an ethyl group at the 2-position and a 4-methoxyphenyl group at the 5-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(4-methoxyphenyl)furan can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .
Another method involves the nitration, oxidation, and esterification of furan derivatives . For instance, nitration of furfural followed by oxidation and esterification can yield various substituted furans .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(4-methoxyphenyl)furan undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various carbonyl-containing compounds.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing furans, while substitution reactions can introduce various functional groups onto the furan ring .
Scientific Research Applications
2-Ethyl-5-(4-methoxyphenyl)furan has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(4-methoxyphenyl)furan involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic and nucleophilic reactions due to the presence of the furan ring and its substituents . These interactions can modulate various biological processes, making it a valuable compound for medicinal chemistry research.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing sulfur instead of oxygen.
Benzofuran: A fused ring compound containing a benzene ring fused to a furan ring.
Uniqueness
2-Ethyl-5-(4-methoxyphenyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike thiophene, which contains sulfur, this compound contains oxygen, leading to different reactivity and applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further study and application.
Properties
CAS No. |
62596-42-3 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-ethyl-5-(4-methoxyphenyl)furan |
InChI |
InChI=1S/C13H14O2/c1-3-11-8-9-13(15-11)10-4-6-12(14-2)7-5-10/h4-9H,3H2,1-2H3 |
InChI Key |
LDUYIDHSGFALDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


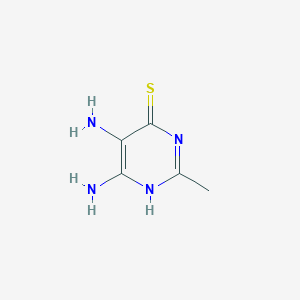
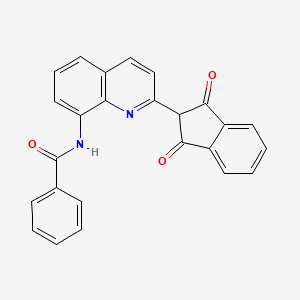
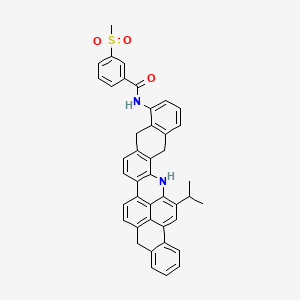
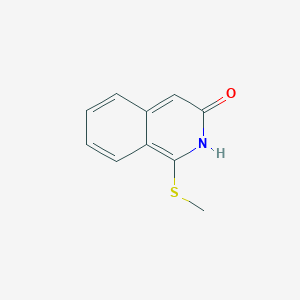
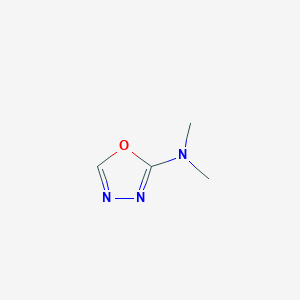
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
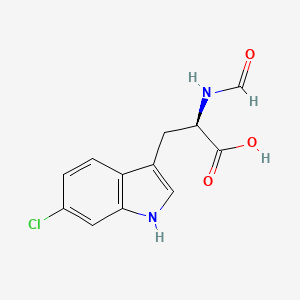
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)
